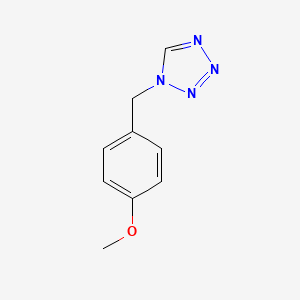

1-(4-Methoxyphenylmethyl)tetrazole

Descripción general

Descripción

1-(4-Methoxyphenylmethyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenylmethyl group. Tetrazoles are known for their high nitrogen content and unique structural properties, making them valuable in various fields such as medicinal chemistry, material science, and explosives.

Mecanismo De Acción

Target of Action

For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . It’s also worth noting that tetrazole derivatives have been synthesized as highly effective inhibitors of K_ir 1.1 potassium channels .

Mode of Action

For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

Biochemical Pathways

For instance, inhibition of the fungal enzyme cytochrome P450 by some tetrazole compounds can affect the biosynthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that tetrazole derivatives may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Tetrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s known that the reactivity and stability of tetrazole compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenylmethyl)tetrazole can be synthesized through a [3+2] cycloaddition reaction between arylnitriles and sodium azide in the presence of a catalyst such as zirconyl chloride in dimethylformamide (DMF) at 100°C . This method provides excellent yields and is efficient for both electron-donating and electron-withdrawing groups on the arene nucleus.

Industrial Production Methods: Industrial production of tetrazoles often involves the use of microwave-assisted synthesis, heterogeneous catalysts, and eco-friendly solvents to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenylmethyl)tetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.

Reduction: Reduction of tetrazoles can yield amines or other reduced forms.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Tetrazolium salts.

Reduction: Amines.

Substitution: Various substituted tetrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1-(4-Methoxyphenylmethyl)tetrazole and its derivatives have shown significant potential in medicinal applications. The tetrazole ring is a versatile pharmacophore that contributes to various biological activities, including:

- Antimicrobial Activity : Various studies have indicated that tetrazole derivatives exhibit antimicrobial properties. For instance, compounds with the tetrazole moiety have been synthesized and tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .

- Antihypertensive Effects : Tetrazoles are integral components in several FDA-approved drugs for hypertension treatment, such as Valsartan and Losartan. These compounds act by antagonizing angiotensin receptors, thereby regulating blood pressure effectively .

- Anticancer Potential : Research has indicated that certain tetrazole derivatives possess cytostatic properties, making them candidates for anticancer therapies. The presence of multiple nitrogen atoms in the tetrazole structure enhances its interaction with biological targets .

Case Studies

A notable study demonstrated the synthesis of a series of 5-substituted 1H-tetrazoles, which were evaluated for their antibacterial activity. Among these, compounds with a 4-methoxyphenyl group displayed superior efficacy against resistant bacterial strains compared to other tested samples .

Material Science

Explosives and Propellants

The nitrogen-rich nature of tetrazoles makes them suitable candidates for applications in material science as high-energy materials. This compound has been explored for use in explosives due to its stability and high energy output during decomposition. Its properties allow it to be integrated into formulations for rocket propellants, where performance and safety are critical factors .

Coordination Chemistry

Tetrazoles also play a significant role as ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them valuable in various applications, including catalysis and materials development. The unique electronic properties of tetrazoles can enhance the catalytic activity of metal complexes, leading to improved reaction efficiencies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, antihypertensive drugs | Effective against resistant strains; part of FDA-approved drugs |

| Material Science | Explosives, rocket propellants | High energy output; stability during storage |

| Coordination Chemistry | Ligands for metal complexes | Enhances catalytic activity; forms stable complexes |

Comparación Con Compuestos Similares

- 1-(2-Methoxyphenylmethyl)tetrazole

- 1-(4-Fluorophenylmethyl)tetrazole

- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Uniqueness: 1-(4-Methoxyphenylmethyl)tetrazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry as a bioisostere for carboxylic acids, providing enhanced stability and bioavailability in drug molecules .

Actividad Biológica

1-(4-Methoxyphenylmethyl)tetrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Synthesis

This compound features a tetrazole ring, which is known for its high nitrogen content and stability. The synthesis typically involves the reaction of 4-methoxybenzyl chloride with sodium azide, followed by cyclization to form the tetrazole structure. The general reaction can be represented as follows:

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated various tetrazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxy substitution on the phenyl ring showed enhanced activity compared to unsubstituted analogs.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| This compound | Escherichia coli | 75 μg/mL |

| Reference Drug | Ciprofloxacin | 10 μg/mL |

These results suggest that the introduction of the methoxy group significantly enhances the antimicrobial efficacy of tetrazole compounds, making them promising candidates for further development.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. A series of experiments assessed its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant growth inhibition of cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of tetrazole derivatives, including this compound, and evaluated their antimicrobial activity using the disc diffusion method. The compound showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, outperforming several standard antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. This shift in protein expression underscores its potential as an anticancer agent.

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQFWLXWRQLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160698-31-7 | |

| Record name | 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.